Zatolmilast

概要

説明

作用機序

生化学分析

Biochemical Properties

Zatolmilast is believed to work by modulating a signaling molecule called cyclic AMP (cAMP), which may promote the maturation of connections between neurons

Cellular Effects

This compound has shown potential effects on various types of cells and cellular processes. In particular, it is believed to influence cell function by modulating cAMP signaling . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is still being studied.

Molecular Mechanism

The molecular mechanism of this compound involves modulation of the cAMP signaling pathway . By selectively inhibiting PDE4D, this compound may increase cAMP levels, promoting the maturation of neuronal connections

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound may have potential cognitive benefits .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are being studied. Current research is focused on evaluating the safety and efficacy of this compound in males aged 9 to 45 years with FXS .

Metabolic Pathways

As a modulator of cAMP, this compound likely interacts with enzymes and cofactors involved in cAMP metabolism .

Transport and Distribution

Current studies are investigating how this compound is absorbed and eliminated, with preliminary findings suggesting that both this compound and similar compounds are slowly absorbed and eliminated .

Subcellular Localization

The subcellular localization of this compound and its effects on cellular activity and function are currently being studied. As a modulator of cAMP signaling, this compound likely has effects in multiple cellular compartments where cAMP signaling occurs .

準備方法

ザトルミラストの合成経路および反応条件は、広く公表されていません。 この化合物は、テトラセラピューティクスによって発見され、現在、シオノギ製薬株式会社によって開発されていることが知られています . 工業生産方法は、おそらく複雑な有機合成技術を伴いますが、具体的な詳細は機密情報であり、公表されていません。

化学反応の分析

ザトルミラストは、選択的ホスホジエステラーゼ4サブタイプD阻害剤として、治療的文脈では、酸化、還元、または置換などの一般的な化学反応を起こしません。 代わりに、その主な相互作用は生物学的であり、細胞内の環状アデノシン一リン酸レベルの調節を伴います .

科学的研究の応用

Clinical Trials and Findings

Recent clinical trials have highlighted the efficacy of zatolmilast in improving cognitive outcomes for individuals with FXS:

- Phase 2 Trial : A randomized, placebo-controlled trial involving 30 adult males demonstrated significant improvements in language and cognitive functions after 12 weeks of treatment. Participants showed enhanced performance in vocabulary and reading recognition tasks .

- Ongoing Phase 2b/3 Trials : Tetra Therapeutics has initiated larger-scale trials (NCT05163808 and NCT05358886) targeting adolescent males aged 9-17 and adult males aged 18-45. These studies aim to confirm earlier findings regarding cognitive improvements and assess the long-term safety and tolerability of this compound .

Case Studies

Several anecdotal reports from participants have illustrated the transformative potential of this compound:

- Patient Experience : One participant, Jason Mazzola, exhibited marked improvements in social interaction and cognitive abilities after starting treatment. His mother reported significant changes in his ability to initiate conversations and engage more meaningfully with family members .

Alzheimer's Disease

This compound is also being explored as a potential treatment for Alzheimer's disease. The modulation of cAMP levels may help mitigate cognitive decline associated with this condition, although specific clinical trials are still in preliminary stages .

Major Depressive Disorder

The compound's effects on mood regulation suggest potential applications in treating major depressive disorder. Research is ongoing to evaluate its efficacy in this area, focusing on the neurobiological pathways influenced by cAMP modulation .

Summary of Clinical Findings

The following table summarizes key findings from clinical trials involving this compound:

| Study Type | Population | Duration | Key Findings |

|---|---|---|---|

| Phase 2 | Adult males with FXS (n=30) | 12 weeks | Improved cognition (vocabulary, reading), well-tolerated |

| Phase 2b/3 | Adolescents (9-17 years) & Adults (18-45 years) | Ongoing | Assessing cognitive improvements and safety |

| Open-label Extension | Previous trial participants | Ongoing | Long-term safety and efficacy monitoring |

類似化合物との比較

ザトルミラストは、選択的ホスホジエステラーゼ4サブタイプBおよびサブタイプD阻害剤の新規クラスに属します。 類似の化合物には、ネランдомиラスト、オリズミラスト、PF-07038124などがあります . これらの化合物とは異なり、ザトルミラストは、脆弱X症候群における認知機能の向上を特に目的としており、治療的応用においてユニークです .

生物活性

Zatolmilast, also known as BPN14770, is a selective phosphodiesterase 4D (PDE4D) inhibitor that has garnered attention for its potential therapeutic effects in various neurological and cognitive disorders, particularly Fragile X syndrome (FXS). This article explores the biological activity of this compound, emphasizing its pharmacological effects, clinical trial outcomes, and mechanisms of action.

This compound functions primarily as a negative allosteric modulator of PDE4D, an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound increases cAMP levels within neurons, which is crucial for various cellular processes, including memory formation and neuroprotection. This mechanism is particularly relevant in conditions characterized by cognitive deficits and neuroinflammation.

Pharmacological Effects

Recent studies have highlighted the differential effects of this compound compared to other PDE4 inhibitors. For instance, a study comparing this compound with roflumilast demonstrated that this compound did not exhibit significant anti-inflammatory effects in models of neuroinflammation induced by lipopolysaccharide (LPS). In contrast, roflumilast effectively reduced levels of inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo settings . This suggests that while this compound may enhance cognitive functions, it may not possess strong anti-inflammatory properties.

Table 1: Comparison of Pharmacological Effects of this compound and Roflumilast

| Compound | Anti-inflammatory Effect | Cognitive Enhancement | Bioavailability |

|---|---|---|---|

| This compound | None observed | Significant improvement in cognitive tasks | 3.7% |

| Roflumilast | Significant | Moderate | 2.3% |

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in treating Fragile X syndrome. A notable Phase 2 trial involving 30 adult males reported improvements in cognitive functions such as language skills and memory after treatment with this compound . Participants showed statistically significant enhancements across various performance-based assessments.

Case Studies

- Jason Mazzola's Experience : A participant in the clinical trial reported transformative changes after starting this compound. Previously requiring constant supervision due to severe anxiety and communication challenges, Jason experienced increased independence and improved social interactions post-treatment .

- General Findings from Clinical Trials : The Phase 2a study indicated that participants exhibited improvements in communication and language skills, with parent-rated assessments reflecting enhanced daily functioning .

Research Findings on Cognitive Enhancement

Research indicates that this compound may reverse cognitive impairments caused by factors such as sleep deprivation. A study demonstrated that this compound administration improved memory performance in sleep-deprived mice without adversely affecting memory in non-sleep-deprived conditions . This finding underscores its potential utility in enhancing cognitive resilience under stress conditions.

Safety Profile

The safety profile of this compound appears favorable based on clinical trial data. Commonly reported adverse events included mild symptoms such as vomiting and upper respiratory infections; however, these were comparable to placebo rates . Importantly, no participants discontinued treatment due to adverse effects.

特性

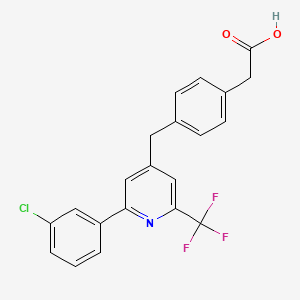

IUPAC Name |

2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSUMTMGJHPGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606974-33-7 | |

| Record name | Zatolmilast [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1606974337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZATOLMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G786V328X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。